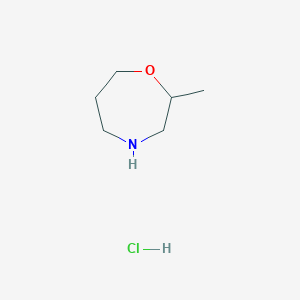
2-Methyl-1,4-oxazepane hydrochloride
Cat. No. B1530435
Key on ui cas rn:
1246456-36-9
M. Wt: 151.63 g/mol
InChI Key: GQJCJLLZNQHMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108957B2
Procedure details


To a solution of 4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane (1.66 g, 7.05 mmol) in 1,2-dichloroethane (12 ml) was added 1-chloroethyl chloroformate (2.52 g, 17.6 mmol) at room temperature. The mixture was refluxed for 5 hours and cooled to room temperature. After the addition of methanol (15 ml), the mixture was refluxed for 3 hours and concentrated in vacuo to afford the crude product. This crude product was partitioned between ether and 1N hydrochloric acid, and washed with ether. The water phase was basified with saturated aqueous sodium hydrogen carbonate. The product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and the solvent was removed under reduced pressure carefully to avoid evaporating the product. To the resulting solution was added 4N hydrochloric acid in ethyl acetate. The solution was concentrated in vacuo to afford 2-methyl-[1,4]oxazepane hydrochloride as pale yellow oil (964 mg, 90%).
Name
4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane
Quantity
1.66 g
Type
reactant
Reaction Step One




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[CH2:14][CH2:13][CH2:12][O:11][CH:10]([CH3:15])[CH2:9]2)=CC=1.[Cl:18]C(OC(Cl)C)=O.CO>ClCCCl>[ClH:18].[CH3:15][CH:10]1[CH2:9][NH:8][CH2:14][CH2:13][CH2:12][O:11]1 |f:4.5|
|
Inputs


Step One
|
Name
|
4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane
|
|
Quantity
|
1.66 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CN2CC(OCCC2)C)C=C1
|
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)Cl
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This crude product was partitioned between ether and 1N hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure carefully
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to avoid evaporating the product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting solution was added 4N hydrochloric acid in ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1OCCCNC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 964 mg | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
